Cas no 899942-28-0 ((2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile)

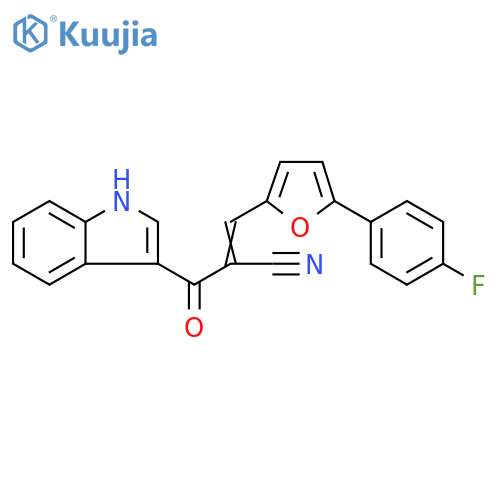

899942-28-0 structure

商品名:(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile

CAS番号:899942-28-0

MF:C22H13FN2O2

メガワット:356.349228620529

CID:5440549

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-2-(1H-indole-3-carbonyl)-acrylonitrile

- 1H-Indole-3-propanenitrile, α-[[5-(4-fluorophenyl)-2-furanyl]methylene]-β-oxo-

- (2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile

-

- インチ: 1S/C22H13FN2O2/c23-16-7-5-14(6-8-16)21-10-9-17(27-21)11-15(12-24)22(26)19-13-25-20-4-2-1-3-18(19)20/h1-11,13,25H

- InChIKey: VDJKOIGBNCLFMQ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CNC2=CC=CC=C12)(=O)C(C#N)=CC1=CC=C(C2C=CC(F)=CC=2)O1

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3159-0034-2mg |

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |

899942-28-0 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3159-0034-3mg |

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |

899942-28-0 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3159-0034-1mg |

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |

899942-28-0 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3159-0034-2μmol |

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[(E)-1H-indole-3-carbonyl]prop-2-enenitrile |

899942-28-0 | 90%+ | 2μl |

$57.0 | 2023-04-27 |

(2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

899942-28-0 ((2E)-3-5-(4-fluorophenyl)furan-2-yl-2-(E)-1H-indole-3-carbonylprop-2-enenitrile) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量